(2R,4S)-2,4-Azetidinedimethanol
Description
Significance of Azetidine (B1206935) Ring Systems in Stereoselective Transformations
Azetidines, which are four-membered nitrogen-containing heterocycles, have become increasingly important in medicinal chemistry and organic synthesis. nih.govrsc.org Their significance stems from their unique combination of ring strain and relative stability compared to their three-membered counterparts, aziridines. rsc.org This inherent strain can be harnessed to drive a variety of chemical transformations, making them valuable intermediates. ub.bw
The application of azetidine scaffolds in stereoselective transformations is a burgeoning area of research. researchgate.net The defined three-dimensional structure of the azetidine ring allows for precise control over the stereochemical outcome of reactions. This is crucial in the synthesis of complex molecules where specific stereoisomers are required for biological activity. Recent advancements have focused on the efficient functionalization of the azetidine core through methods like metalation, C-H activation, and biocatalytic processes. researchgate.net
Role of Chiral Building Blocks in Asymmetric Synthesis and Diversity-Oriented Synthesis
Asymmetric synthesis, the preferential synthesis of one enantiomer of a chiral molecule, is of paramount importance in modern chemistry. chiralpedia.com Chiral building blocks are fundamental to this endeavor, serving as starting materials that introduce chirality into a molecule at an early stage of a synthetic sequence. nih.gov These building blocks, which are enantiomerically pure compounds, guide the stereochemical course of subsequent reactions, leading to the desired final product with high optical purity. The use of chiral building blocks is a powerful strategy because it often simplifies the synthetic route and avoids the need for challenging and often inefficient chiral separations at later stages.
In addition to asymmetric synthesis, chiral building blocks are integral to diversity-oriented synthesis (DOS). DOS aims to generate a wide array of structurally diverse molecules from a common starting material. By employing a chiral building block like (2R,4S)-2,4-Azetidinedimethanol, chemists can introduce a fixed stereochemical element while systematically varying other parts of the molecule. This approach is particularly valuable in drug discovery for the rapid exploration of chemical space to identify new bioactive compounds.
Overview of this compound as a Versatile Chiral Precursor
This compound is a prime example of a chiral building block that has proven to be a versatile precursor in the synthesis of a variety of complex molecules. Its rigid, stereochemically defined framework, featuring two hydroxymethyl groups at the C2 and C4 positions with a specific trans-relationship, makes it an attractive starting material for the construction of more elaborate structures.
The two primary alcohol functionalities of this compound can be selectively modified, allowing for the introduction of a wide range of functional groups. This "handle" for chemical modification, combined with the inherent chirality of the azetidine core, provides a powerful platform for the synthesis of enantiomerically pure compounds with potential applications in various fields of chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,4S)-4-(hydroxymethyl)azetidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-2-4-1-5(3-8)6-4/h4-8H,1-3H2/t4-,5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXDNESKZYUPKO-SYDPRGILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N[C@@H]1CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001304625 | |
| Record name | (2R,4S)-2,4-Azetidinedimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001304625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016232-95-3 | |
| Record name | (2R,4S)-2,4-Azetidinedimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1016232-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R,4S)-2,4-Azetidinedimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001304625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2r,4s 2,4 Azetidinedimethanol
Retrosynthetic Analysis for Azetidinedimethanol Derivatives
A retrosynthetic analysis of (2R,4S)-2,4-Azetidinedimethanol reveals a logical path for its synthesis. The primary functional groups, two hydroxymethyl moieties, can be derived from the reduction of a diester or a dicarboxylic acid. This leads to the key intermediate, (2R,4S)-azetidine-2,4-dicarboxylic acid.
The azetidine (B1206935) ring itself can be disconnected through the two C-N bonds. This suggests a cyclization reaction involving a 1,3-dihalogenated or similarly activated five-carbon backbone and a chiral amine that serves as both the nitrogen source and the controller of stereochemistry. This approach simplifies the complex target into more readily available starting materials.
Key Retrosynthetic Disconnections:
| Target Molecule/Intermediate | Precursor | Synthetic Strategy |
| This compound | (2R,4S)-Azetidine-2,4-dicarboxylic acid dimethyl ester | Reduction of esters |
| (2R,4S)-Azetidine-2,4-dicarboxylic acid dimethyl ester | Dimethyl 2,4-dibromopentanedioate + (S)-1-Phenylethylamine | Nucleophilic substitution and cyclization |
De Novo Synthetic Routes from Achiral or Chiral Pool Starting Materials
De novo synthesis, the creation of complex molecules from simple precursors, is a powerful approach for obtaining this compound. These routes can start from either achiral materials, introducing chirality during the synthesis, or from the chiral pool, using naturally occurring enantiopure compounds as starting points.
A practical synthesis of the enantiomers of azetidine-2,4-dicarboxylic acid has been reported, which serves as a direct precursor to the target diol. acs.orgnih.gov The synthesis commences with the reaction of dimethyl 2,4-dibromopentanedioate with (S)-1-phenylethylamine. nih.gov This reaction yields a diastereomeric mixture of azetidine diesters, which can be separated by chromatography.
The separated (2S,4R)- and (2R,4S)-diesters, along with a cis-isomer, are then processed. nih.gov The desired (2R,4S)-diester is subjected to reduction, for example using a strong reducing agent like lithium aluminum hydride, to convert the two ester groups into hydroxymethyl groups, thereby yielding this compound. The chiral auxiliary, the (S)-1-phenylethylamino group, can be removed in a subsequent step, typically by hydrogenolysis.
The critical step for controlling the absolute stereochemistry in the synthesis of this compound is the cyclization to form the azetidine ring. The use of a chiral auxiliary is a common and effective strategy. In the synthesis of the precursor azetidine-2,4-dicarboxylic acid, (S)-1-phenylethylamine acts as a chiral auxiliary. acs.orgnih.gov
During the cyclization reaction, the chirality of the amine directs the formation of the two new stereocenters at C2 and C4 of the azetidine ring, leading to a mixture of diastereomers. nih.gov These diastereomers possess different physical properties, allowing for their separation by standard chromatographic techniques. Once the desired diastereomer is isolated, the chiral auxiliary can be removed to yield the enantiomerically pure product. The absolute configuration of one of the resulting dicarboxylic acids has been confirmed by X-ray crystallography, which in turn establishes the stereochemistry of the other isomers. nih.gov
Diastereomeric Yields from Cyclization Reaction:
| Product | Yield |
| (2S,4S)-Azetidine diester | 22% |
| (2R,4R)-Azetidine diester | 22% |
| cis-Azetidine diester | 44% |
| Data from a reported synthesis of azetidine-2,4-dicarboxylic acid precursors. nih.gov |
Biocatalytic Approaches to Enantiopure Azetidine Precursors
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity.
While a direct enzymatic synthesis of this compound has not been extensively reported, biocatalytic methods can be envisioned for the preparation of key chiral precursors, such as chiral azetidine-2-carboxyaldehyde. Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. researchgate.netwikipedia.org
An appropriately selected ADH could be used for the stereoselective oxidation of one of the hydroxymethyl groups of a racemic or meso-azetidinedimethanol derivative. For instance, an ADH could potentially oxidize a (2R)-hydroxymethyl group to an aldehyde while leaving a (2S)-hydroxymethyl group untouched, leading to a chiral azetidine-2-carboxyaldehyde. The substrate specificity of ADHs is broad, and they are known to act on a variety of primary and secondary alcohols. researchgate.netsandiego.edu Furthermore, enzymes such as L-azetidine-2-carboxylate hydrolase have been identified, demonstrating that enzymes can act on the azetidine ring itself, suggesting the potential for developing novel biocatalytic routes. nih.govrsc.org
The integration of biocatalytic steps into a multistep chemical synthesis can provide a powerful strategy for achieving high enantiopurity. One such advanced approach is dynamic kinetic resolution (DKR). In a DKR, a kinetic resolution of a racemic mixture is coupled with an in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.
For example, a racemic mixture of an azetidine precursor could be subjected to an enzymatic reaction, such as a lipase-catalyzed acylation, that selectively reacts with one enantiomer. In the presence of a suitable chemical catalyst that can racemize the unreacted enantiomer, the entire starting material can be funneled towards the desired enantiomerically pure product. Such chemoenzymatic cascades are becoming increasingly important in the efficient synthesis of chiral pharmaceuticals and fine chemicals.
Optimization of Enantiopurity and Diastereomeric Ratios in Synthesis
The optimization of enantiopurity and diastereomeric ratios is a critical aspect of synthesizing stereochemically complex molecules like this compound. The primary goal is to maximize the formation of the cis-diastereomer, which corresponds to the (2R,4S) and (2S,4R) enantiomers, over the trans-diastereomer. Subsequently, methods are employed to resolve the racemic cis mixture to isolate the desired (2R,4S) enantiomer.
Cycloaddition reactions are a powerful tool for constructing the azetidine ring. Achieving diastereoselectivity in these reactions is paramount for the efficient synthesis of 2,4-disubstituted azetidines with the correct relative stereochemistry. The synthesis of a precursor like cis-azetidine-2,4-dicarboxylic acid or its esters is a common strategy, as the carboxyl or ester groups can be subsequently reduced to the required hydroxymethyl groups of the target compound.
Several catalytic systems have been developed to favor the formation of cis-2,4-disubstituted azetidines. For instance, the reaction of N-tosylated diazoketones with a copper(II) acetylacetonate (B107027) (Cu(acac)₂) catalyst has been shown to yield cis-2,4-disubstituted azetidin-3-ones with high stereoselectivity. This stereochemical outcome is believed to arise from a transition state where the bulky metal complex and the alkyl group adopt an anti-conformation, leading exclusively to the cis product.
Another effective strategy involves the stereoselective hydrogenation of a pre-formed azetine ring. For example, the hydrogenation of N-Boc-2-azetines in the presence of a palladium-on-carbon (Pd/C) catalyst can produce the corresponding cis-disubstituted azetidines. The choice of the N-protecting group (PG) and the substituents can influence the diastereoselectivity.
| Reactants | Catalyst/Reagents | Product Type | Diastereoselectivity (cis:trans) | Reference |
|---|---|---|---|---|
| N-Ts diazoketone, Imine | Cu(acac)₂ | cis-2,4-Disubstituted azetidin-3-one | Exclusive cis | acs.org |
| N-Boc-2-azetine | H₂, Pd/C | cis-Disubstituted azetidine | Predominantly cis | nih.gov |
Once the cis-azetidine precursor is synthesized, a straightforward reduction of the functional groups at the C2 and C4 positions, such as esters or ketones, yields the corresponding dimethanol. This reduction step, typically performed with reducing agents like lithium aluminum hydride (LiAlH₄), does not affect the stereocenters of the ring, thus preserving the cis configuration.
After establishing the desired cis diastereoselectivity, the resulting racemic mixture of (2R,4S) and (2S,4R) enantiomers must be separated. This process is known as enantiomeric resolution.
A powerful strategy for obtaining enantiomerically pure azetidine-2,4-dicarboxylic acid, a key precursor to the target molecule, involves the use of a chiral auxiliary. In one reported synthesis, (S)-1-phenylethylamine serves as both a nitrogen source and a chiral auxiliary. capes.gov.br The reaction produces a pair of diastereomeric N-((S)-1-phenylethyl)azetidine-2,4-dicarboxylic acids. These diastereomers possess different physical properties and can be separated by methods such as fractional crystallization. After separation, the chiral auxiliary is removed (e.g., by hydrogenolysis), yielding the enantiomerically pure (2R,4S) and (2S,4R) forms of azetidine-2,4-dicarboxylic acid. The absolute configuration of one such product has been definitively assigned through X-ray crystal structure analysis. capes.gov.br
Another widely used method is the formation of diastereomeric salts. The racemic cis-azetidine-2,4-dicarboxylic acid can be treated with an enantiomerically pure chiral base, such as brucine, strychnine, or a synthetic chiral amine. nih.govprepchem.com This reaction creates a mixture of two diastereomeric salts, for instance, ((2R,4S)-acid • (R)-base) and ((2S,4R)-acid • (R)-base). Due to their different solubilities, these salts can be separated by careful crystallization. Once separated, the pure enantiomeric acid can be recovered by treatment with an achiral acid or base to remove the resolving agent. nih.govprepchem.com
Enzymatic resolution offers a highly selective alternative. Specific enzymes, such as lipases or hydrolases, can selectively catalyze a reaction on one enantiomer of a racemic mixture. rsc.orgnih.gov For example, an enzyme could selectively hydrolyze an ester group on one enantiomer of racemic cis-diethyl azetidine-2,4-dicarboxylate, allowing the resulting acid and the unreacted ester to be easily separated. The L-azetidine-2-carboxylate (L-AZC) hydrolase from Novosphingobium sp. MBES04 (NsA2CH), for instance, shows high substrate and stereospecificity for the hydrolysis of L-AZC, demonstrating the potential of enzymes in discriminating between enantiomers of azetidine derivatives. rsc.org
| Method | Racemic Substrate | Chiral Agent/Enzyme | Principle of Separation | Reference |
|---|---|---|---|---|
| Chiral Auxiliary | Dibromo-pentanedioic acid derivative + (S)-1-Phenylethylamine | (S)-1-Phenylethylamine | Separation of diastereomeric products by crystallization. | capes.gov.br |
| Diastereomeric Salt Formation | Racemic carboxylic acid (e.g., cis-azetidine-2,4-dicarboxylic acid) | Enantiopure chiral base (e.g., brucine, (R)-1-phenylethylamine) | Fractional crystallization of diastereomeric salts. | nih.govprepchem.com |
| Enzymatic Kinetic Resolution | Racemic ester or alcohol | Lipase or Hydrolase (e.g., NsA2CH) | Enzyme-catalyzed selective transformation of one enantiomer. | rsc.orgnih.gov |
Chemical Transformations and Functionalization Strategies of 2r,4s 2,4 Azetidinedimethanol
Chemoselective Derivatization of Hydroxyl Groups
The presence of two primary hydroxyl groups in a stereochemically defined arrangement on the azetidine (B1206935) ring presents a unique challenge and opportunity for chemoselective derivatization. Achieving selective mono-functionalization versus di-functionalization is crucial for its use as a versatile synthetic intermediate.
The selective oxidation of the primary hydroxyl groups to aldehydes provides key intermediates for further carbon-carbon bond-forming reactions. The Swern oxidation, a mild and widely used protocol, is well-suited for this transformation as it avoids harsh conditions that could compromise the strained azetidine ring. researchgate.netnih.govresearchgate.net The reaction employs dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine (B128534) (TEA). researchgate.netnacatsoc.org
Controlling the stoichiometry of the oxidizing agent is critical to achieve selective oxidation. Using one equivalent of the oxidant can favor the formation of the mono-aldehyde. However, in the oxidation of short-chain terminal diols, the initially formed mono-aldehyde can react with a second molecule of the starting diol to form a cyclic acetal, a potential side product. rsc.org The use of excess oxidant under controlled conditions will lead to the corresponding di-aldehyde.
Table 1: Plausible Selective Oxidation Reactions of (2R,4S)-2,4-Azetidinedimethanol Reaction conditions and products are based on established oxidation protocols for analogous 1,3-diols.
| Product | Reagents and Conditions | Expected Outcome |
|---|
Selective protection of one hydroxyl group is a key strategy for the differential functionalization of this compound. This allows the remaining free hydroxyl group to be modified, followed by deprotection and subsequent reaction at the first site.
Esterification: Regioselective mono-esterification of symmetrical diols can be challenging. acs.org However, methods utilizing resin-bound reagents or enzymatic catalysis have shown high selectivity. acs.orgnih.gov For instance, using a resin-bound triphenylphosphine-iodine complex allows for the mono-esterification of symmetrical diols in high yields without requiring high-dilution conditions. acs.org Catalytic approaches using diarylborinic acids have also proven effective for the regioselective monoacylation of 1,2- and 1,3-diols. organic-chemistry.org
Etherification: Similar to esterification, achieving selective mono-etherification requires careful control of reaction conditions. The protection of hydroxyl groups as tetrahydropyranyl (THP) ethers can be achieved with high selectivity using metallic sulfates supported on silica gel as catalysts. rsc.org The selectivity in these reactions is often influenced by the preferential adsorption of the diol to the catalyst surface relative to the mono-ether product. rsc.org
Table 2: Protocols for Selective Mono-derivatization of Diols These protocols, developed for symmetrical diols, are applicable for the selective functionalization of this compound.
| Transformation | Reagents and Conditions | Selectivity Principle | Reference |
|---|---|---|---|
| Mono-esterification | Resin-bound PPh₃-I₂ complex, 4-DMAP, Carboxylic Acid, THF/DCM | Immobilized reagent favors mono-substitution; easy product isolation via filtration. | acs.org |
| Mono-esterification | Candida antarctica lipase B, Carboxylic Acid, Room Temp. | Enzyme conformation restricts the formation of the enzyme-substrate complex for the second acylation. nih.gov | nih.gov |
| Mono-etherification (THP) | 3,4-Dihydro-2H-pyran (DHP), Al₂(SO₄)₃-SiO₂, Hexane | Preferential adsorption of the more polar diol onto the solid catalyst surface. rsc.org | rsc.org |
| Mono-alkylation | Diarylborinic acid catalyst, Electrophile (e.g., BnBr) | Formation of a tetracoordinate borinate complex that directs the electrophile to one hydroxyl group. organic-chemistry.org | organic-chemistry.org |
Functionalization of the Azetidine Nitrogen Center
The secondary amine of the azetidine ring is a nucleophilic center that readily participates in a variety of functionalization reactions. Typically, this nitrogen is protected during manipulations of the hydroxyl groups and deprotected at a later stage for further modification.
N-Alkylation: The azetidine nitrogen can be alkylated using various alkylating agents, such as alkyl halides or tosylates, typically in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to neutralize the acid generated. reddit.com This reaction provides access to a wide range of N-substituted derivatives.
N-Acylation: N-acylation is readily achieved by treating the azetidine with acyl chlorides or acid anhydrides. youtube.com A base, often triethylamine or pyridine (B92270), is used to scavenge the resulting hydrochloric acid. reddit.com This reaction is fundamental for introducing amide functionalities or for installing common nitrogen protecting groups like acetyl (Ac) or benzoyl (Bz).
Table 3: Representative N-Functionalization Reactions
| Reaction Type | Reagents | Base | Solvent | General Outcome |
|---|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | NaH, K₂CO₃ | THF, DMF | Formation of N-alkyl azetidine |
| N-Acylation | Acyl Chloride (RCOCl) | Et₃N, Pyridine | DCM, THF | Formation of N-acyl azetidine (amide) |
The benzyl (Bn) group is a commonly used protecting group for the azetidine nitrogen due to its stability under a wide range of reaction conditions and its facile removal by catalytic hydrogenolysis. The deprotection is typically carried out using hydrogen gas in the presence of a palladium catalyst, most commonly palladium on carbon (Pd/C). researchgate.netnih.govnih.gov
The efficiency of the hydrogenolysis can be influenced by the catalyst quality and reaction conditions. nih.gov In some cases, catalyst poisoning by the amine product can slow the reaction. This can sometimes be mitigated by the addition of an acid, which forms the amine salt. nih.gov Furthermore, mixed catalysts, such as a combination of Pd/C and Pd(OH)₂/C, have been reported to be more efficient for certain challenging debenzylations. researchgate.net
Multicomponent Reaction (MCR) Strategies Utilizing this compound Derivatives
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are powerful tools for generating molecular diversity. nih.govwikipedia.org Derivatives of this compound, particularly the di-aldehyde obtained from oxidation, are excellent substrates for MCRs like the Ugi four-component reaction (Ugi-4CR). wikipedia.org
In a typical Ugi reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form a bis-amide product. wikipedia.org By using the di-aldehyde derived from this compound, complex, C₂-symmetric, bis-amide scaffolds can be constructed in a single, highly efficient step. This strategy allows for the rapid assembly of diverse chemical libraries based on the chiral azetidine core by varying the amine, carboxylic acid, and isocyanide components. Such approaches have been explored with other azetidine aldehydes to create novel heterocyclic systems. core.ac.ukresearchgate.net
Passerini Reactions on Azetidine-Derived Chiral Aldehydes
The Passerini three-component reaction (P-3CR) is a powerful tool for the functionalization of chiral aldehydes derived from this compound. This reaction combines an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide, creating a new stereocenter in the process. The diastereoselectivity of this transformation is highly dependent on the reaction conditions.
Assessment of Diastereoselectivity under Classical Reaction Conditions
Under classical Passerini reaction conditions, employing an azetidine-2-carboxyaldehyde derived from this compound, the diastereoselectivity is generally poor. nih.gov For instance, the reaction of the enantiopure azetidine-2-carboxyaldehyde with various isocyanides and carboxylic acids in dichloromethane (CH2Cl2) at room temperature consistently yields a nearly equimolar mixture of the two possible diastereomers. nih.gov Specifically, the diastereomeric ratio (d.r.) was found to be approximately 57:43. nih.gov Lowering the reaction temperature did not lead to any significant improvement in this ratio. nih.gov This lack of stereocontrol indicates that the inherent chirality of the azetidine aldehyde is insufficient to effectively direct the approach of the reagents in the transition state under these conditions.
The table below summarizes the results of the Passerini reaction under classical conditions with different isocyanides and carboxylic acids, highlighting the consistently low diastereoselectivity.
| Entry | Isocyanide (R1NC) | Carboxylic Acid (R2COOH) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|---|
| 1 | tert-Butyl isocyanide | Acetic acid | 4a/5a | 84 | 57:43 |
| 2 | tert-Butyl isocyanide | Benzoic acid | 4b/5b | 85 | 57:43 |
| 3 | Cyclohexyl isocyanide | Acetic acid | 4c/5c | 82 | 57:43 |
| 4 | Benzyl isocyanide | Acetic acid | 4d/5d | 88 | 57:43 |
Influence of Lewis Acid Promoters (e.g., Zinc Bromide) on Diastereocontrol
To enhance the diastereoselectivity of the Passerini reaction, the use of Lewis acid promoters has been investigated. The rationale is that a Lewis acid could chelate to both the basic nitrogen atom of the azetidine ring and the carbonyl oxygen of the aldehyde, thereby creating a more rigid and organized transition state. nih.gov A screening of various Lewis acids revealed that zinc(II) derivatives, particularly zinc bromide (ZnBr2), are highly effective in improving diastereocontrol. nih.gov
The following table presents the effect of various Lewis acids on the diastereoselectivity of the Passerini reaction.
| Entry | Lewis Acid | Conversion (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| 1 | None | >95 | 57:43 |
| 2 | Mg(OTf)2 | >95 | 65:35 |
| 3 | Sc(OTf)3 | >95 | 58:42 |
| 4 | Cu(OTf)2 | 60 | 67:33 |
| 5 | SnCl4 | 30 | 25:75 |
| 6 | ZnCl2 | >95 | 70:30 |
| 7 | ZnBr2 | >95 | 76:24 |
| 8 | ZnI2 | >95 | 72:28 |
| 9 | Zn(OTf)2 | >95 | 70:30 |
Scope and Limitations of MCRs for Complex Polyfunctionalized Product Generation
Multicomponent reactions, particularly isocyanide-based MCRs like the Passerini reaction, offer a broad scope for the generation of complex and polyfunctionalized products from azetidine-derived aldehydes. The methodology generally provides good to excellent yields and is tolerant of a wide variety of isocyanides and carboxylic acids, allowing for the introduction of diverse substituents in a single synthetic step. nih.gov This modularity is a key advantage for creating libraries of structurally diverse molecules for applications in medicinal chemistry and drug discovery.
Post-Multicomponent Reaction Cyclization Protocols for Chiral Bridged Bicyclic Nitrogen Heterocycles
The polyfunctionalized products obtained from Passerini reactions on azetidine-derived aldehydes are valuable intermediates for the synthesis of more complex heterocyclic architectures. The strategically introduced functional groups can participate in subsequent intramolecular cyclization reactions to form chiral bridged bicyclic nitrogen heterocycles.
Intramolecular Annulation Reactions for Scaffold Diversification
The Passerini adducts, containing ester and amide functionalities, as well as a hydroxyl group on the azetidine ring, are primed for intramolecular annulation reactions. A key strategy involves the hydrolysis of the ester group to reveal a carboxylic acid, which can then undergo cyclization with the hydroxyl group on the azetidine side chain.
For example, the minor diastereomer obtained from the Passerini reaction can be treated with a base, such as potassium hydroxide in methanol, to hydrolyze the acetate (B1210297) group. nih.gov The resulting α-hydroxy amide can then undergo an intramolecular cyclization. This specific transformation can lead to the formation of a bridged bicyclic system, demonstrating a practical application of post-MCR modification for scaffold diversification. nih.gov This approach allows for the conversion of the linear, polyfunctionalized Passerini product into a more rigid and structurally complex bicyclic scaffold. The ability to perform such cyclizations opens up avenues for creating diverse libraries of novel heterocyclic compounds.
Stereocontrolled Construction of Novel Heterocyclic Architectures
The stereochemistry of the newly formed bicyclic system is directly controlled by the stereochemistry of the Passerini product used in the cyclization. By separating the diastereomers from the Passerini reaction, it is possible to achieve a stereocontrolled synthesis of the final heterocyclic architecture.
In a specific example, the minor diastereomer of the Passerini product, after hydrolysis of the acetate, was subjected to cyclization conditions. nih.gov This resulted in the formation of a novel bridged bicyclic nitrogen heterocycle, specifically a 3-oxa-6-azabicyclo[3.1.1]heptane derivative. nih.gov The stereochemistry of this bicyclic product is dictated by the configuration of the stereocenters in the starting Passerini adduct. This demonstrates that the combination of a diastereoselective MCR followed by a stereospecific intramolecular cyclization is a powerful strategy for the stereocontrolled construction of complex and novel heterocyclic architectures derived from this compound. Such scaffolds are of significant interest in medicinal chemistry due to their defined three-dimensional structures.
Mechanistic Investigations and Stereochemical Models
Elucidation of Reaction Mechanisms in Chemical Transformations of (2R,4S)-2,4-Azetidinedimethanol
The chemical reactivity of this compound is largely governed by the interplay of the ring strain, the nucleophilicity of the nitrogen atom, and the reactivity of the primary hydroxyl groups. Transformations involving this scaffold, such as N-alkylation, N-acylation, and O-functionalization, proceed through well-established mechanistic pathways. For instance, N-alkylation typically follows an SN2 mechanism, where the stereochemical integrity of the chiral centers is maintained. The inherent ring strain of the azetidine (B1206935) can influence the rate of these reactions compared to their acyclic or larger-ring counterparts.
Reactions involving the modification of the hydroxymethyl groups, such as oxidation to aldehydes or carboxylic acids, or their conversion to leaving groups for subsequent nucleophilic substitution, are also central to the utility of this building block. The proximity of the second hydroxymethyl group and the azetidine nitrogen can lead to intramolecular interactions that may influence the reaction mechanism and stereochemical outcome. For example, intramolecular hydrogen bonding could affect the conformational preferences of the side chains, thereby influencing the accessibility of the reactive sites.
Analysis of Diastereoselection and Enantioselectivity in Key Synthetic Steps
The synthesis of this compound itself, and its subsequent reactions, often involves steps where diastereoselectivity and enantioselectivity are crucial. While the specific synthetic routes to this exact molecule are not extensively detailed in publicly available literature, analogous syntheses of substituted azetidines provide insight into the controlling factors. For instance, the cyclization of a chiral precursor to form the azetidine ring is a key stereochemistry-determining step. The diastereoselectivity of this step would be highly dependent on the nature of the substituents and the reaction conditions employed.
In transformations of this compound where a new stereocenter is created, the existing chiral centers at C2 and C4 exert significant stereocontrol. The trans relationship of the substituents on the azetidine ring forces a specific spatial arrangement, which in turn directs the approach of incoming reagents. This substrate-controlled diastereoselection is a powerful feature of using such a well-defined chiral building block.
Conformational Analysis and Stereochemical Induction Models
The stereochemical outcomes of reactions involving this compound can be rationalized through established models of asymmetric induction. The conformational rigidity of the azetidine ring, although puckered, is a key feature in these analyses.
Application of Cram's Rule and Felkin-Ahn Model in Asymmetric Induction
While Cram's rule and the Felkin-Ahn model are traditionally applied to nucleophilic additions to α-chiral carbonyl compounds, the underlying principles can be extended to understand stereoselective additions to derivatives of this compound. For example, if one of the hydroxymethyl groups were oxidized to an aldehyde, the resulting α-chiral aldehyde would be subject to these stereocontrol models.
According to the Felkin-Ahn model, the largest group at the α-carbon orients itself perpendicular to the carbonyl group in the transition state. The nucleophile then attacks from the less hindered face, following the Bürgi-Dunitz trajectory. In the case of an aldehyde derived from this compound, the azetidine ring would represent a bulky substituent, and its orientation relative to the carbonyl group would dictate the facial selectivity of the nucleophilic attack.
Table 1: Predicted Stereochemical Outcome based on the Felkin-Ahn Model for a Derivative of this compound
| Reactant | Reagent | Predicted Major Diastereomer |
| (2R,4S)-4-(formyl)azetidin-2-yl)methanol | Organometallic Nucleophile | The diastereomer resulting from nucleophilic attack anti to the azetidine ring substituent. |
Chelation Control Models in Lewis Acid-Promoted Reactions
In the presence of Lewis acids, the stereochemical outcome of reactions can be altered due to chelation. The nitrogen atom of the azetidine ring and the oxygen of a nearby carbonyl or hydroxyl group in a derivative of this compound could form a five- or six-membered chelate with a metal ion. This chelation would lock the conformation of the molecule, leading to a reversal of the stereoselectivity predicted by non-chelating models like the Felkin-Ahn model.
For instance, in a Lewis acid-promoted nucleophilic addition to an aldehyde derived from this azetidine, the Lewis acid could coordinate to both the carbonyl oxygen and the azetidine nitrogen. This would create a rigid bicyclic-like transition state, exposing one face of the carbonyl to nucleophilic attack, leading to high levels of diastereoselectivity.
Computational Chemistry Studies on Reaction Pathways and Energy Landscapes
Due to the limited experimental data on the mechanistic details of this compound, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to predict and understand its reactivity.
Density Functional Theory (DFT) Calculations for Transition State Characterization
DFT calculations can be employed to model the transition states of reactions involving this compound and its derivatives. By calculating the energies of various possible transition state structures, the preferred reaction pathway and the origins of stereoselectivity can be elucidated. For example, DFT could be used to compare the energies of the Felkin-Ahn and chelation-controlled transition states in a nucleophilic addition reaction, thereby predicting which stereoisomer would be the major product under different reaction conditions.
These computational studies can provide valuable insights into the conformational preferences of the azetidine ring, the role of intramolecular interactions, and the energetic barriers for different reaction pathways, guiding the rational design of stereoselective syntheses utilizing this chiral building block.
Table 2: Hypothetical DFT Energy Comparison for Different Transition States
| Transition State Model | Relative Energy (kcal/mol) | Predicted Outcome |
| Felkin-Ahn | 0 | Major product under non-chelating conditions |
| Chelation-Controlled | -2.5 | Major product in the presence of a suitable Lewis acid |
Prediction of Stereochemical Outcomes in Novel Transformations
The prediction of stereochemical outcomes in transformations involving chiral azetidine scaffolds, such as derivatives of this compound, is fundamentally rooted in the analysis of transition state models and the application of computational chemistry. The rigid and well-defined geometry of the azetidine ring, when incorporated into a ligand or catalyst, allows for the construction of predictive models for a variety of asymmetric transformations. These models are essential for the rational design of new catalysts and for forecasting the stereochemistry of products in novel reactions.
The predictive power of chiral azetidines arises from their ability to form stable, well-organized chelation complexes with metal centers. nih.gov The substituents on the azetidine ring play a crucial role in defining the steric environment around the active site, thereby directing the approach of the substrates and controlling the stereochemical course of the reaction. For 2,4-cis-disubstituted azetidines, the concave geometry of the ligand can create a rigid platform that strongly influences the stereoselectivity of the catalyzed reaction. nih.gov
Mechanistic investigations, often supported by density functional theory (DFT) calculations, provide a deeper understanding of the factors governing stereoselectivity. researchgate.netacs.org These studies can elucidate the operative reaction mechanism and identify the key transition states responsible for the observed stereochemical outcome. By comparing the energies of competing diastereomeric transition states, it is possible to predict which stereoisomer will be formed preferentially. researchgate.netacs.org For instance, in the synthesis of 2-arylazetidines, DFT calculations have been used to explain the kinetic control that favors the formation of the thermodynamically less stable four-membered ring over a five-membered ring, in accordance with Baldwin's rules. researchgate.netacs.org
The following data tables present research findings from studies on chiral azetidine derivatives in various asymmetric transformations, illustrating how the ligand structure and reaction conditions can be used to predict and control stereochemical outcomes.
Table 1: Enantioselective Henry (Nitroaldol) Reaction Catalyzed by Copper-Azetidine Complexes
The Henry reaction is a classic carbon-carbon bond-forming reaction. The use of chiral azetidine ligands in conjunction with copper(II) acetate (B1210297) has been shown to provide high enantioselectivity. The predictive model for this reaction often involves a bidentate chelation of the ligand to the copper center, creating a chiral pocket that directs the facial selectivity of the nucleophilic attack of nitromethane (B149229) on the aldehyde.
| Ligand/Substrate | Aldehyde | Enantiomeric Excess (e.e.) | Reference |
| (2S,4R)-1-benzyl-4-phenyl-N-(pyridin-2-ylmethyl)azetidin-2-amine | 4-Nitrobenzaldehyde | 77% | nih.gov |
| (2S,4R)-1-benzyl-4-phenyl-N-((R)-1-phenylethyl)azetidin-2-amine | 4-Nitrobenzaldehyde | 35% | nih.gov |
| (2S,4R)-1-benzyl-2-(4-chlorophenyl)-N-((R)-1-phenylethyl)azetidin-2-amine | 4-Nitrobenzaldehyde | 59% | nih.gov |
| (2S,4R)-1-benzyl-2-phenyl-N-((R)-1-(4-chlorophenyl)ethyl)azetidin-2-amine | Benzaldehyde | 77% | nih.gov |
| Enantiopure cis-azetidines | Various aldehydes | up to >99.5% | bham.ac.uk |
Table 2: Asymmetric Addition of Diethylzinc to Aldehydes
The addition of organozinc reagents to aldehydes is a powerful method for the synthesis of chiral secondary alcohols. Chiral C2-symmetric 2,4-disubstituted azetidines with a β-amino alcohol moiety have been successfully employed as catalysts in this transformation. The stereochemical outcome is rationalized by the formation of a rigid, six-membered transition state involving the zinc reagent, the aldehyde, and the chiral ligand.
| Ligand | Aldehyde | Enantiomeric Excess (e.e.) | Reference |
| Chiral C2-Symmetric 2,4-Disubstituted Azetidines | Benzaldehyde | Moderate to good | researchgate.net |
| N-substituted-azetidinyl(diphenylmethyl)methanols | Aromatic and aliphatic aldehydes | High | researchgate.net |
Table 3: Gold-Catalyzed Intermolecular Oxidation of Alkynes for Azetidin-3-one Synthesis
The synthesis of chiral azetidin-3-ones can be achieved through gold-catalyzed intermolecular oxidation of N-propargylsulfonamides. The use of chiral sulfinamides as precursors allows for the generation of the desired products with high enantiomeric excess. The stereochemistry is set in the chiral sulfonamide and is transferred through the cyclization process.
| Substrate | Product | Enantiomeric Excess (e.e.) | Reference |
| Chiral N-propargylsulfonamide (from t-butanesulfinamide) | Chiral Azetidin-3-one | up to 99% | nih.gov |
| Sulfinamide derived from 1e | Azetidin-3-one 3n | 81% | nih.gov |
These examples demonstrate that by carefully selecting the substituents on the azetidine ring and the reaction conditions, it is possible to predict and control the stereochemical outcome of a wide range of novel transformations. The development of new stereochemical models, supported by experimental data and computational studies, will continue to be a key driver in the field of asymmetric catalysis utilizing chiral azetidine-based catalysts.
Advanced Applications of 2r,4s 2,4 Azetidinedimethanol and Its Chiral Derivatives
Asymmetric Synthesis of Structurally Complex Target Molecules
The enantiopure nature of (2R,4S)-2,4-azetidinedimethanol allows it to serve as a versatile starting material for constructing other chiral molecules. Its two primary alcohol functionalities and the ring nitrogen can be selectively modified to build intricate molecular architectures with high stereochemical control.
The synthesis of enantioenriched chiral building blocks is a critical challenge in the total synthesis of natural products and active pharmaceutical ingredients. nih.gov this compound and its derivatives serve as foundational scaffolds from which such fragments can be derived. The defined (2R,4S) stereochemistry is transferred through subsequent reaction steps, ensuring the chirality of the resulting fragment.
For instance, the azetidine (B1206935) ring can be incorporated as a key structural element in a larger molecule or can be used as a chiral auxiliary to direct stereoselective reactions, after which it can be cleaved. Methods for the stereoselective preparation of C2-substituted azetidines have been developed, highlighting the importance of creating these chiral heterocycles as building blocks for more complex targets. nih.gov The reduction of β-lactams (azetidin-2-ones) is a common and effective method for producing substituted azetidines while retaining the stereochemistry of the ring substituents. acs.org This approach allows chemists to access a library of chiral azetidine-containing fragments for incorporation into diverse target molecules.
The azetidine moiety is a privileged structure in medicinal chemistry, and there is high demand for new methods to access these compounds efficiently. researchgate.net The rigid, three-dimensional nature of the azetidine ring makes it an attractive scaffold for building bioactive agents and exploring new chemical space. nih.gov
Derivatives of this compound are used to create advanced, often spirocyclic, organic scaffolds. Spiro-3,2′-azetidine oxindoles, for example, combine two important pharmacophores into a single, rigid structure that is of great interest for drug discovery. nih.govacs.org The synthesis of these complex scaffolds often involves intramolecular cyclization reactions where the azetidine ring is formed with high enantioselectivity, demonstrating the utility of chiral azetidine precursors in generating molecular complexity. nih.gov The development of methods for the palladium-catalyzed intramolecular γ-C(sp3)–H amination further expands the toolkit for creating densely functionalized azetidines that would be difficult to synthesize otherwise. rsc.org
Development of Chiral Catalysts and Ligands Incorporating the Azetidine Core
Since the early 1990s, chiral azetidine derivatives have been successfully developed and employed as both organocatalysts and as ligands in metal-catalyzed asymmetric reactions. researchgate.netbirmingham.ac.uk The rigidity of the azetidine ring enhances the control over the chiral environment of the catalytic pocket, leading to improved enantioselectivity in many cases. rsc.org
The nitrogen atom of the azetidine ring is a key handle for catalyst design. By modifying the substituents on the nitrogen, this compound can be converted into various classes of organocatalysts.
Secondary and Tertiary Amine Catalysts : The diol functionality can be protected or modified, and the nitrogen atom can be functionalized to create chiral secondary or tertiary amine catalysts. These are widely used in enamine and iminium ion catalysis for reactions such as asymmetric aldol (B89426) and Michael additions. researchgate.net
Quaternary Salt Catalysts : Alkylation of the azetidine nitrogen leads to the formation of chiral quaternary ammonium (B1175870) salts. These salts can function as phase-transfer catalysts (PTCs), which are valuable for their mild reaction conditions and sustainability. nih.gov Chiral PTCs derived from scaffolds like cinchona alkaloids have been shown to be highly effective in promoting enantioselective reactions, such as the synthesis of spirocyclic azetidine oxindoles. nih.govacs.org While many PTC N-alkylations are performed on heterocycles with activating groups, methods exist for the alkylation of non-activated rings like azetidine, often using a base like potassium carbonate and a catalyst such as tetrabutylammonium (B224687) bromide (TBAB). phasetransfercatalysis.com
| Precursor | Catalyst Type | General Transformation |
| This compound Derivative | Secondary Amine | N-H functionalization |
| This compound Derivative | Tertiary Amine | N-Alkylation |
| This compound Derivative | Quaternary Ammonium Salt | Exhaustive N-Alkylation |
Azetidine-based organocatalysts have been applied to a variety of asymmetric transformations. researchgate.netbirmingham.ac.uk Chiral cyclic secondary amines, for instance, are effective catalysts for direct asymmetric aldol reactions between aldehydes and unmodified ketones. researchgate.net
A notable application is in phase-transfer catalysis. A novel chiral PTC containing a pentafluorosulfanyl (SF₅) group was used to achieve the enantioselective synthesis of spiro-3,2′-azetidine oxindoles via intramolecular C-C bond formation. nih.gov The catalyst activates the substrate at the interface of two immiscible phases, enabling the cyclization to occur with high enantioselectivity. nih.gov This methodology is effective for a range of substrates, including those with both electron-donating and electron-withdrawing groups on the oxindole (B195798) ring. acs.org
| Oxindole Substituent | Product Yield (%) | Enantiomeric Ratio (er) |
| H | 92 | 97:3 |
| 5-Me | 95 | 97:3 |
| 5-F | 93 | 98:2 |
| 7-F | 91 | 98:2 |
| 5-Br | 94 | 98:2 |
| 6-Br | 95 | 98:2 |
| 5-Cl | 93 | 98:2 |
| 5-NO₂ | 91 | 97:3 |
| Data from the enantioselective synthesis of spirocyclic azetidine oxindoles using a chiral phase-transfer catalyst. acs.org |
The cis-substitution pattern of derivatives of this compound makes them excellent candidates for chiral ligands in transition metal catalysis. The cis geometry creates an inherently concave, rigid scaffold that can form a well-defined chiral pocket around a metal center. nih.gov This structural feature is crucial for influencing the stereochemical outcome of a catalyzed reaction. nih.gov
A series of enantiopure 2,4-cis-disubstituted amino azetidines have been synthesized and used as N,N'-ligands for copper in the asymmetric Henry (nitroaldol) reaction. nih.govbham.ac.uk The resulting copper-azetidine complexes were highly effective catalysts, particularly for reactions involving alkyl aldehydes, affording the corresponding nitroalcohols with outstanding enantiomeric excess (ee), often exceeding 99%. nih.govbham.ac.uk Optimization studies revealed that the choice of solvent and temperature significantly impacts both conversion and enantioselectivity, with lower temperatures generally favoring higher ee. nih.gov Azetidine-derived binuclear zinc catalysts have also been developed and used for asymmetric Michael additions. rsc.org
| Aldehyde Substrate | Conversion (%) | Enantiomeric Excess (ee %) |
| Butyraldehyde | >99 | >99 |
| Isovaleraldehyde | >99 | >99 |
| Pivalaldehyde | 98 | 98 |
| Cyclohexanecarboxaldehyde | >99 | >99 |
| Benzaldehyde | 98 | 81 |
| Data from the copper-catalyzed asymmetric Henry reaction using a chiral 2,4-cis-disubstituted azetidine ligand. nih.gov |
Contributions to Diversity-Oriented Synthesis for Chemical Library Generation
Diversity-oriented synthesis (DOS) is a powerful strategy for generating collections of structurally diverse small molecules, which are essential for screening and identifying new biologically active compounds. nih.gov The rigid, chiral scaffold of this compound makes it an excellent starting point for creating chemical libraries with significant three-dimensional complexity.
The core of its utility in DOS lies in the differential reactivity of its functional groups. The azetidine ring contains a secondary amine and two primary hydroxyl groups, offering multiple points for diversification. The chiral nature of the molecule, with its defined stereocenters, ensures that the resulting library members are also chiral, a critical feature for probing biological systems that are themselves chiral.
The generation of a chemical library based on this compound can be envisioned through a series of divergent synthetic pathways. For instance, the secondary amine of the azetidine ring can undergo a variety of reactions, including N-acylation, N-alkylation, and N-arylation, to introduce a wide range of substituents. Simultaneously or sequentially, the two primary hydroxyl groups can be functionalized through esterification, etherification, or conversion to other functional groups. This multi-directional approach allows for the rapid generation of a large number of distinct molecules from a single, readily available chiral precursor.
The resulting library of compounds, possessing a common azetidine core but with varied peripheral functionality, can then be screened for a multitude of biological activities. The defined stereochemistry of the starting material is crucial, as it can lead to the identification of stereospecific interactions with biological targets.
| Scaffold | Potential Diversification Reactions | Resulting Functional Groups | Significance in DOS |
| This compound | N-Acylation, N-Alkylation, N-Arylation | Amides, Tertiary Amines | Introduction of diverse substituents on the nitrogen atom, modulating basicity and steric bulk. |
| O-Acylation (Esterification), O-Alkylation (Etherification) | Esters, Ethers | Modification of polarity and hydrogen bonding capacity at the hydroxyl positions. | |
| Oxidation of Hydroxyls | Aldehydes, Carboxylic Acids | Creation of new reactive handles for further diversification. | |
| Ring-opening reactions | Chiral 1,3-amino alcohols | Access to acyclic chiral building blocks with different conformational flexibility. |
Exploration of Materials Science Applications through Stereodefined Polymerization (conceptual)
The application of this compound in materials science, particularly through stereodefined polymerization, is a conceptually promising area of research. The development of polymers with precisely controlled stereochemistry is of great interest as it can lead to materials with unique and highly desirable properties, such as enhanced thermal stability, specific optical activity, and tailored biodegradability.
Conceptually, this compound could serve as a monomer in the synthesis of novel chiral polyamides or polyurethanes. The polymerization could proceed through step-growth mechanisms, where the diol functionality of the azetidine monomer reacts with appropriate co-monomers, such as diacids or diisocyanates.
The key to achieving stereodefined polymerization would be the preservation of the stereochemistry of the this compound monomer unit within the polymer backbone. This would result in a polymer with a regular, repeating chiral structure. Such stereoregularity is known to have a profound impact on the macroscopic properties of polymers, influencing their crystallinity, melting point, and mechanical strength.
For example, the resulting chiral polyamides could exhibit unique self-assembly properties, forming helical structures or other ordered supramolecular assemblies. These materials could find applications in chiral chromatography, as selective membranes for enantiomeric separations, or as scaffolds for asymmetric catalysis.
Furthermore, the incorporation of the rigid azetidine ring into the polymer backbone could impart increased thermal stability and rigidity to the resulting material. The presence of the nitrogen atom in the ring also offers a site for post-polymerization modification, allowing for the fine-tuning of the material's properties.
While the practical realization of stereodefined polymers from this compound is still a subject of research, the conceptual framework is soundly based on the principles of polymer chemistry and the known influence of stereochemistry on material properties.
| Monomer | Potential Polymerization Method | Potential Co-monomer | Resulting Polymer Class | Conceptual Properties and Applications |
| This compound | Step-growth polymerization | Diacyl chlorides, Dicarboxylic acids | Chiral Polyamides | High thermal stability, defined secondary structures, applications in chiral separations and catalysis. |
| This compound | Step-growth polymerization | Diisocyanates | Chiral Polyurethanes | Unique optical properties, potential for biodegradable materials, use in specialized coatings and films. |
| This compound | Ring-opening polymerization (conceptual) | - | Chiral Polyamines (conceptual) | Cationic polymers for gene delivery, materials with specific chelating properties. |
Emerging Trends and Future Research Directions
Development of Novel Stereoselective Methodologies for Azetidine (B1206935) Synthesis
The synthesis of enantiomerically pure azetidines like (2R,4S)-2,4-Azetidinedimethanol remains a formidable challenge, driving the development of new stereoselective methodologies. While classical methods often suffer from limitations in scope and stereocontrol, emerging strategies offer more precise and efficient routes.
One promising avenue is the use of metal-catalyzed reactions that can forge the strained four-membered ring with high fidelity. For instance, copper-catalyzed intramolecular N-H insertion reactions of diazoketones derived from amino acids have been shown to produce cis-2,4-disubstituted azetidin-3-ones with high stereoselectivity. researchgate.netacs.org These intermediates could potentially be reduced to access the di-methanol scaffold of the target compound. Similarly, palladium-catalyzed intramolecular C(sp³)–H amination presents a powerful tool for constructing the azetidine ring from readily available acyclic amine precursors. acs.org
Another area of intense research is the development of cycloaddition reactions. Amine-catalyzed [3+2] cycloadditions of allenoates and imines, as well as photochemical [2+2] cycloadditions, are being explored for the construction of the azetidine core. magtech.com.cn Furthermore, the difunctionalization of azetines using copper catalysis to introduce boryl and allyl groups with exceptional stereocontrol offers a novel pathway to complex 2,3-disubstituted azetidines, a strategy that could be adapted for 2,4-disubstituted systems. acs.org The enantioselective synthesis of C2-functionalized azetidines has also been achieved via organocatalysis, starting from simple aldehydes. nih.gov
Future methodologies will likely focus on catalytic systems that are not only highly stereoselective but also operate under mild conditions with broad functional group tolerance, facilitating the synthesis of complex derivatives of this compound.
Table 1: Emerging Stereoselective Synthetic Methods for Azetidines
| Methodology | Catalyst/Reagent | Key Features | Potential for this compound Synthesis |
| Intramolecular N-H Insertion | Copper or Rhodium catalysts | High stereoselectivity for cis-isomers. | Applicable to precursors derived from amino acids to form the azetidine ring. |
| Intramolecular C-H Amination | Palladium catalysts | Direct formation of the azetidine ring from acyclic amines. | Could be used to cyclize a suitably substituted acyclic amine to form the core structure. |
| Asymmetric Difunctionalization | Copper/bisphosphine catalysts | Creates two stereocenters with high control. | Could be adapted to form the 2,4-disubstitution pattern. |
| Organocatalytic α-chlorination | Chiral amines | Enantioselective synthesis from simple aldehydes. | A potential route to build the chiral backbone of the molecule. |
| La(OTf)₃-catalyzed aminolysis | Lanthanum triflate | Regioselective ring-opening of epoxides. | Could be employed in a sequence to form the azetidine ring with hydroxyl groups. nih.gov |
Exploration of Undiscovered Reactivity Modes and Catalytic Cycles
The reactivity of azetidines is largely governed by their significant ring strain, making them valuable intermediates for further chemical transformations. rsc.orgresearchwithrutgers.comresearchgate.net While the reactivity of simpler azetidines has been explored, the specific influence of the two hydroxymethyl groups in this compound on its reactivity profile remains a fertile ground for investigation.
The hydroxyl groups can act as internal nucleophiles or as directing groups in catalytic reactions, potentially leading to novel ring-opening or ring-expansion reactions to form larger, more complex heterocyclic systems. The reactivity of these hydroxyl groups, such as their participation in site-specific reactions, could be exploited to develop new synthetic strategies. nih.gov
Furthermore, the development of new catalytic cycles is crucial for the efficient synthesis and functionalization of azetidines. Relay catalysis, where a single catalyst facilitates multiple transformations in a cascade, is a particularly attractive strategy. For example, a relay of Lewis acid and (hypo)iodite catalysis has been used to synthesize polysubstituted azetidines from cyclopropanes. thieme-connect.comorganic-chemistry.org The synergistic use of bromide and nickel catalysis for the cross-coupling of azetidines is another example of innovative catalytic strategies.
Future research will likely uncover new catalytic systems that can selectively activate the C-N or C-C bonds of the azetidine ring in this compound, enabling precise functionalization at specific positions. The development of enzymatic and chemoenzymatic approaches for the synthesis and modification of chiral azetidines is also a promising direction.
Integration with Flow Chemistry and Sustainable Synthetic Practices
The pharmaceutical and fine chemical industries are increasingly adopting green chemistry principles to reduce their environmental impact. jddhs.comaltlaboratories.compharmafeatures.comnd.edu The synthesis of this compound and its derivatives is an area where these principles can be effectively applied.
Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. durham.ac.ukuc.ptrsc.orgnih.govsci-hub.se The synthesis of heterocyclic compounds, including azetidines, has been shown to benefit from flow conditions, particularly for reactions that are hazardous or require precise control. sci-hub.se The use of immobilized catalysts and reagents in flow reactors can also simplify purification and catalyst recycling.
The choice of solvents is another critical aspect of sustainable synthesis. The use of greener solvents, such as water, bio-based solvents (e.g., 2-methyltetrahydrofuran), or supercritical CO₂, can significantly reduce the environmental footprint of a synthetic process. jddhs.comnd.eduresearchgate.net Research into solvent-free reaction conditions, such as mechanochemistry, is also gaining traction as a way to further minimize waste. pharmafeatures.com The application of these sustainable practices to the synthesis of this compound could lead to more efficient, safer, and environmentally benign manufacturing processes.
Table 2: Sustainable Practices in Azetidine Synthesis
| Sustainable Practice | Key Advantages | Relevance to this compound |
| Flow Chemistry | Improved safety, scalability, and process control. | Enables safer handling of reactive intermediates and allows for easier scale-up of the synthesis. durham.ac.ukuc.pt |
| Green Solvents | Reduced toxicity and environmental impact. | Replacement of hazardous organic solvents with water, bio-based alternatives, or supercritical fluids. jddhs.comaltlaboratories.comresearchgate.net |
| Biocatalysis | High selectivity and mild reaction conditions. | Use of enzymes for stereoselective steps in the synthesis. |
| Mechanochemistry | Reduced or eliminated solvent use. | Potential for solid-state synthesis, minimizing solvent waste. pharmafeatures.com |
Advanced Spectroscopic and Structural Characterization Techniques for Chiral Azetidines
The unambiguous determination of the absolute and relative stereochemistry of chiral molecules like this compound is paramount. While standard techniques like NMR and mass spectrometry are essential, more advanced methods are being increasingly employed to provide detailed structural insights.
Multidimensional NMR techniques, such as COSY, HSQC, and HMBC, are powerful tools for elucidating the connectivity and relative stereochemistry of complex organic molecules. numberanalytics.comnumberanalytics.com For the definitive determination of absolute configuration, chiroptical methods are indispensable. Vibrational Circular Dichroism (VCD) has emerged as a particularly powerful technique for assigning the absolute configuration of chiral molecules in solution, even for conformationally flexible systems. rsc.orgnih.govrsc.orgcam.ac.uknih.gov By comparing the experimental VCD spectrum to that predicted by quantum chemical calculations, the absolute stereochemistry can be confidently assigned.
Recently, new NMR techniques that allow for the direct detection of molecular chirality without the need for chiral derivatizing or solvating agents are being developed. nih.govtheanalyticalscientist.comhelmholtz.de These methods, which rely on the interplay of electric and magnetic fields, could revolutionize the analysis of chiral compounds.
Single-crystal X-ray diffraction remains the gold standard for determining the three-dimensional structure of crystalline compounds, providing unequivocal proof of both constitution and stereochemistry. acs.orgnih.govnih.govresearchgate.net The successful crystallization of this compound or a suitable derivative would provide invaluable data on its precise bond lengths, bond angles, and conformation in the solid state.
The application of this suite of advanced analytical techniques will be crucial for a comprehensive understanding of the structural and stereochemical nuances of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (2R,4S)-2,4-Azetidinedimethanol, and how can stereochemical purity be ensured during synthesis?
- Methodology : The compound is typically synthesized via enantioselective ring-opening of azetidine precursors using chiral catalysts or chiral auxiliaries. For example, asymmetric reduction of ketone intermediates with catalysts like Corey-Bakshi-Shibata (CBS) or enzymatic methods can achieve high stereocontrol . Purity is verified via chiral HPLC or polarimetry, while X-ray crystallography (e.g., using MoKα radiation) confirms absolute configuration .
Q. How can the hydroxyl groups in this compound be selectively functionalized for derivatization studies?
- Methodology : Selective protection/deprotection strategies are employed. For instance, tert-butyldimethylsilyl (TBS) groups can protect one hydroxyl while leaving the other reactive. Reductive conditions (e.g., NaBH4 or LiAlH4) may retain stereochemistry, whereas oxidation (e.g., Dess-Martin periodinane) converts hydroxyls to ketones for further modification .
Q. What analytical techniques are critical for characterizing this compound’s structural and stereochemical integrity?
- Methodology :
- NMR : H and C NMR identify functional groups and coupling constants (e.g., for axial/equatorial protons in the azetidine ring).
- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., O–H···O interactions with bond lengths ~2.73 Å and angles ~166°) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula and isotopic patterns.
Advanced Research Questions
Q. How can conflicting NMR and computational data on the compound’s conformational flexibility be resolved?
- Methodology : Discrepancies arise from dynamic equilibria in solution (e.g., chair-boat transitions in the azetidine ring). Variable-temperature NMR (VT-NMR) or NOESY experiments detect slow-exchange conformers. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model energy barriers between conformers, while X-ray data provide static solid-state snapshots .
Q. What intermolecular interactions dominate the crystal packing of this compound, and how do they influence solubility?
- Methodology : X-ray analysis reveals hydrogen bonds (e.g., O21–H21o···O1i, d = 2.7346 Å) forming 10-membered rings, which stabilize the lattice. These interactions reduce solubility in non-polar solvents. Solubility can be modulated by disrupting H-bond networks via co-crystallization with crown ethers or ionic liquids .
Q. How do stereochemical impurities in this compound impact its reactivity in catalytic applications?
- Methodology : Trace enantiomers (e.g., 2S,4R) can poison chiral catalysts. Kinetic resolution via enzymatic hydrolysis (e.g., lipases) or diastereomeric salt formation separates impurities. Reaction monitoring using circular dichroism (CD) or chiral GC-MS quantifies enantiomeric excess (ee) during synthesis .
Q. What strategies are effective for analyzing degradation products of this compound under oxidative conditions?
- Methodology : Accelerated stability studies (40°C/75% RH) with LC-MS/MS identify degradation pathways. Oxidation products (e.g., azetidine dicarboxylic acids) are characterized via isotopic labeling (O) and tandem MS fragmentation. Mechanistic insights are validated using radical scavengers (e.g., BHT) to distinguish between autoxidation and acid-catalyzed pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
